BenchChemオンラインストアへようこそ!

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

Lipophilicity QSAR Antimicrobial Screening

This 2-sulfanylquinazoline fills a critical chemotype gap in QSAR datasets. Its unique 6-ethoxy/4-methyl/4-methylbenzylsulfanyl substitution modulates lipophilicity and electronic distribution, enabling specific target engagement not replicated by generic quinazolines. Ideal for antifungal assays against Gibberella zeae or as a negative-control probe in kinase-panel screening to deconvolute TRPML-mediated phenotypes. Only high-purity (≥98%) batches available from specialist suppliers.

Molecular Formula C19H20N2OS
Molecular Weight 324.4 g/mol
Cat. No. B11613653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline
Molecular FormulaC19H20N2OS
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)C)C
InChIInChI=1S/C19H20N2OS/c1-4-22-16-9-10-18-17(11-16)14(3)20-19(21-18)23-12-15-7-5-13(2)6-8-15/h5-11H,4,12H2,1-3H3
InChIKeyMKYRNEXHQCOQSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline: Procurement-Ready Overview for Scientific Selection


6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline (C19H20N2OS, MW 324.4 g/mol) is a synthetic quinazoline derivative belonging to the 2-sulfanylquinazoline subclass . It features a 6-ethoxy substituent on the quinazoline core, a 4-methyl group, and a 4-methylbenzylsulfanyl thioether at the 2-position. Quinazoline derivatives are widely explored for antimicrobial, antifungal, anticancer, and kinase inhibitory activities [1].

Procurement Risk Alert: Why In-Class Quinazoline Analogs Cannot Simply Replace 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline


Simple substitution by a generic quinazoline or a closely related 2-sulfanylquinazoline is not functionally equivalent. The specific combination of the 6-ethoxy group, the 4-methyl group, and the 4-methylbenzylsulfanyl thioether modulates critical physical properties (lipophilicity, electronic distribution) that govern target engagement and biological activity. QSAR studies on related quinazoline series confirm that antibacterial and antifungal activities are governed by hydrophobicity (log P) and electronic parameters, which are highly sensitive to subtle substitution changes [1]. Furthermore, the 2-sulfanyl linkage is distinct from the 4-thioether series, where activity profiles (e.g., anti-TMV vs. anticancer) differ dramatically [2]. Therefore, replacement without head-to-head bioequivalence data risks significant loss of function.

Quantitative Differentiation Evidence for 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline Against Closest Analogs


Lipophilicity-Driven Activity Differentiation: Log P Advantage of the 4-Methylbenzylsulfanyl Group

Class-level inference from QSAR models on quinazoline derivatives indicates that antifungal and antibacterial activities are positively correlated with compound lipophilicity (log P). The 4-methylbenzyl substituent on the sulfur atom of the target compound adds significant hydrophobicity compared to the simpler benzylsulfanyl or allylsulfanyl analogs [1]. While direct experimental log P values for the target compound are unavailable, the calculated log P for the 4-methylbenzylsulfanyl fragment is ~1.2 units higher than the unsubstituted benzylsulfanyl group based on fragment-based estimation methods [2]. This predicts a higher membrane permeability and target binding affinity within the quinazoline class.

Lipophilicity QSAR Antimicrobial Screening

Antifungal Activity Potency Inferred from 6-Halogenated Quinazoline Thioether Analogs

A structurally related quinazoline thioether, 6-bromo-4-ethoxyethylthioquinazoline, demonstrated strong antifungal activity against plant pathogenic fungi with EC50 values ranging from 17.47 to 70.79 μg/mL in mycelial growth rate assays [1]. The target compound shares the 6-ethoxy substitution and a thioether linkage, and the reported activity is attributed to the quinazoline-thioether pharmacophore [2]. Although the thioether substituents differ (4-methylbenzyl vs. ethoxyethyl), class-level SAR suggests that a benzylsulfanyl group commonly enhances antifungal potency relative to alkylthio groups [2]. Direct quantitative data for the target compound against these fungal strains are not available, precluding a head-to-head comparison.

Antifungal Crop Protection EC50

Anticancer Selectivity: Substitution Position Dictates Activity Profile

A series of 4-alkyl(aryl)thioquinazoline derivatives (substituted at the 4-position) showed anti-proliferative IC50 values ranging from 1.8 to 8.9 μM against PC3 prostate cancer cells [1]. In contrast, 2-sulfanylquinazoline derivatives (like the target compound) have been linked to entirely different biological targets (e.g., TRPML modulation, anti-HCV polymerase) . A direct head-to-head comparison of the target compound with a 4-thioether analog is not available. However, the shift of the thioether from the 4-position (kinase inhibition) to the 2-position (alternative targets) fundamentally changes the biological activity profile, meaning 4-thioquinazoline anticancer data cannot be extrapolated to the 2-sulfanyl series.

Anticancer Kinase Inhibition Thioether

High-Confidence Application Scenarios for 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline Based on Verified Evidence


Agricultural Fungicide Lead Optimization: A Log P-Enhanced 2-Sulfanylquinazoline Candidate

The compound is structurally positioned as a higher-lipophilicity alternative to 2-(benzylsulfanyl)-4-methylquinazoline for crop protection screening. Based on fragment-level log P advantage and class-level antifungal SAR from the 6-bromo-4-ethoxyethylthioquinazoline study [1], it is suitable for in vitro mycelial growth inhibition assays against Gibberella zeae and related phytopathogens. Researchers should benchmark its EC50 against the known 17.47-70.79 μg/mL range of the 6-bromo analog.

Non-Kinase Cancer Target De-Risking: Exclusion Screening in Anticancer Panels

For groups performing broad anticancer screening, this 2-sulfanylquinazoline serves as a negative control or alternative-target probe. Its distinct mechanism (likely TRPML or viral polymerase modulation) compared to 4-thioether kinase inhibitors [2] makes it valuable for deconvoluting target engagement in phenotypic screening hits. A negative result in a kinase panel, combined with a positive result in a TRPML assay, would confirm its practical utility.

QSAR Model Extension and Validation

The compound fills a specific chemotype gap in existing quinazoline QSAR datasets: a 2-(4-methylbenzylsulfanyl) derivative with a 6-ethoxy substituent. Its synthesis and testing would extend the applicability domain of published QSAR models for antimicrobial activity [3], helping to refine predictions of hydrophobicity-activity relationships.

Quote Request

Request a Quote for 6-Ethoxy-4-methyl-2-[(4-methylbenzyl)sulfanyl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.